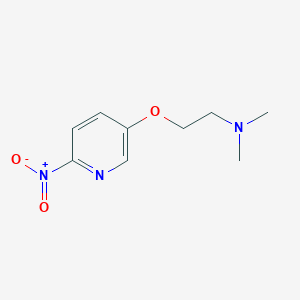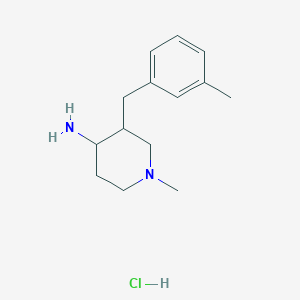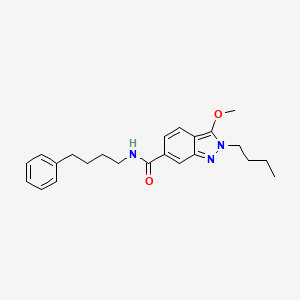
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of chemicals Indazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Alkylation: The 2-position of the indazole ring is alkylated using butyl halides under basic conditions.
Methoxylation: The 3-position is methoxylated using methanol and a suitable catalyst.
Amidation: The carboxylic acid group at the 6-position is converted to the carboxamide using 4-phenylbutylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The phenylbutyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction of the carboxamide group.
Substituted Indazoles: Formed from substitution reactions.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Used as a tool compound to study the function of indazole derivatives in biological systems.
Industrial Chemistry:
作用機序
The exact mechanism of action of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
2-Butyl-3-methoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.
2-Butyl-3-methoxy-N-(4-methylbutyl)-2H-indazole-6-carboxamide: Has a methylbutyl group instead of a phenylbutyl group.
2-Butyl-3-methoxy-N-(4-phenylpropyl)-2H-indazole-6-carboxamide: Has a phenylpropyl group instead of a phenylbutyl group.
Uniqueness
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is unique due to the presence of the phenylbutyl group, which may confer distinct biological properties and enhance its interaction with specific molecular targets compared to other similar compounds.
特性
CAS番号 |
919107-07-6 |
|---|---|
分子式 |
C23H29N3O2 |
分子量 |
379.5 g/mol |
IUPAC名 |
2-butyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-4-16-26-23(28-2)20-14-13-19(17-21(20)25-26)22(27)24-15-9-8-12-18-10-6-5-7-11-18/h5-7,10-11,13-14,17H,3-4,8-9,12,15-16H2,1-2H3,(H,24,27) |
InChIキー |
ZUCNLIAHXFSCNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



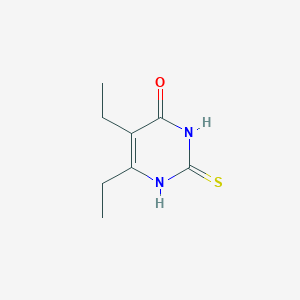
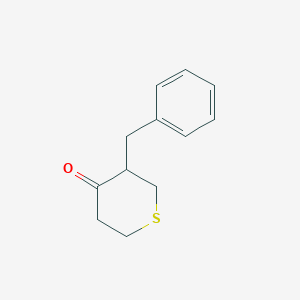
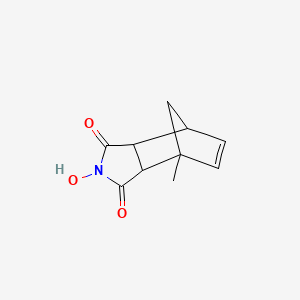


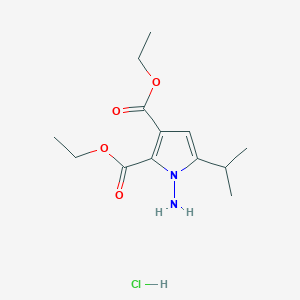
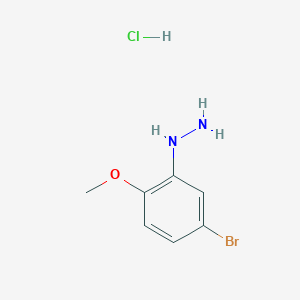
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)

![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
